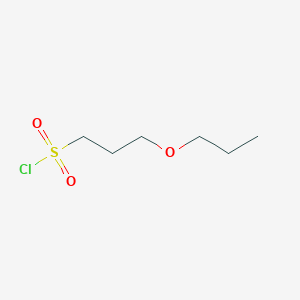

3-Propoxypropane-1-sulfonyl chloride

説明

3-Propoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

特性

分子式 |

C6H13ClO3S |

|---|---|

分子量 |

200.68 g/mol |

IUPAC名 |

3-propoxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H13ClO3S/c1-2-4-10-5-3-6-11(7,8)9/h2-6H2,1H3 |

InChIキー |

UKJPVSOKNXGTNB-UHFFFAOYSA-N |

正規SMILES |

CCCOCCCS(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxypropane-1-sulfonyl chloride typically involves the reaction of 3-propoxypropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:

3-Propoxypropane-1-sulfonic acid+SOCl2→3-Propoxypropane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 3-Propoxypropane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions

3-Propoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfides/Thiols: Formed by reduction reactions

科学的研究の応用

3-Propoxypropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.

Biology: It is used in the modification of biomolecules and the development of biochemical assays.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.

作用機序

The mechanism of action of 3-Propoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.

類似化合物との比較

Similar Compounds

- 3-Chloropropanesulfonyl chloride

- 2-Chloroethanesulfonyl chloride

- Methanesulfonyl chloride

- Ethanesulfonyl chloride

Uniqueness

3-Propoxypropane-1-sulfonyl chloride is unique due to its propoxy group, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective.

生物活性

3-Propoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and applications in various fields, supported by data tables and case studies.

Molecular Formula: C6H13ClO2S

Molecular Weight: 194.69 g/mol

IUPAC Name: 3-propoxypropane-1-sulfonyl chloride

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 3-propoxypropane-1-sulfonyl chloride primarily involves its role as a reactive electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activities.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

- Receptor Modulation: By interacting with receptors, it may alter signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that 3-propoxypropane-1-sulfonyl chloride exhibits various biological activities, including anti-inflammatory and anti-cancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Anti-cancer | Induction of apoptosis in cancer cell lines | |

| Enzyme inhibition | Inhibition of serine proteases |

Case Studies

Several studies have explored the biological implications of 3-propoxypropane-1-sulfonyl chloride:

- Anti-inflammatory Effects: A study conducted on human macrophage cells demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases.

- Cancer Research: In a series of experiments involving various cancer cell lines (e.g., breast and prostate cancer), 3-propoxypropane-1-sulfonyl chloride was shown to induce apoptosis through the activation of caspase pathways. This positions the compound as a candidate for further development in cancer therapeutics.

- Enzyme Inhibition Studies: The compound was tested against several serine proteases, revealing potent inhibitory effects. This could have implications for conditions where serine proteases play a critical role, such as blood coagulation and inflammation.

Comparative Analysis

To understand the uniqueness of 3-propoxypropane-1-sulfonyl chloride, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxypropane-1-sulfonyl Cl | Hydroxy group replaces propoxy | Moderate anti-inflammatory effects |

| Propanesulfonyl Chloride | Lacks propoxy group | Limited enzyme inhibition |

| Propylsulfanyl Chloride | Sulfanyl instead of sulfonyl | Weak cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。